3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one
Overview
Description
PO-322: is a compound with the chemical name 1H-indole-2,3-dione 3-(1,3-benzoxazol-2-ylhydrazone) . It has garnered attention due to its potent immunosuppressive effects both in vitro and in vivo . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and how it compares to similar compounds.
Scientific Research Applications
PO-322: finds applications in various scientific fields:
- Chemistry : Investigating its reactivity and potential as a building block for other compounds.
- Biology : Studying its impact on immune cells and signaling pathways.
- Medicine : Exploring its immunosuppressive effects for autoimmune disease treatment.
- Industry : Assessing its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes:: The synthetic route for PO-322 involves the condensation of 1H-indole-2,3-dione with 1,3-benzoxazol-2-ylhydrazine . The reaction conditions and specific protocols may vary, but this fundamental reaction leads to the formation of PO-322 .
Industrial Production:: While detailed industrial production methods are not widely available, research laboratories typically synthesize PO-322 using established synthetic routes.
Chemical Reactions Analysis
Types of Reactions::
PO-322: undergoes various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidizing agents such as peroxides or metal catalysts.
- Reduction : Utilizes reducing agents like hydrides (e.g., NaBH₄).
- Substitution : Involves nucleophilic substitution reactions.
Major Products:: The major products formed from these reactions depend on the specific reaction conditions and substrates. Further research is needed to explore these products comprehensively.
Mechanism of Action
PO-322: selectively inhibits the activity of serum- and glucocorticoid-regulated kinase 1 (SGK1) . It decreases phosphorylation of NDRG1 , impacting T-cell proliferation without significant cytotoxicity. Other signaling molecules remain unaffected .
Comparison with Similar Compounds
While detailed comparisons are scarce, PO-322 stands out due to its unique properties. Further research can identify similar compounds for comparison.
Properties
IUPAC Name |
3-(1,3-benzoxazol-2-yldiazenyl)-1H-indol-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTDLHPXQLFLSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40238709 | |
Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91837-56-8 | |
Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091837568 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2-Benzooxazol-2-ylhydrazinyl)indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40238709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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